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Introduction

The antimony-copper-lead-tin (Sb-Cu-Pb-Sn) quaternary system is of significant interest in
materials science, particularly in the development of lead-free solders and bearing alloys.[1][2]
[3][4] As regulations like the Restriction of Hazardous Substances (RoHS) directive limit the use
of lead in electronics, understanding the thermodynamic properties and phase equilibria of
potential replacement alloys is crucial.[1] Thermodynamic modeling, primarily through the
CALPHAD (CALculation of PHAse Diagrams) approach, provides a powerful tool for predicting
phase diagrams, solidification behavior, and material properties, thereby accelerating alloy
design and reducing experimental costs.[5][6]

This guide provides a comprehensive overview of the thermodynamic modeling of the Sh-Cu-
Pb-Sn system, focusing on the underlying CALPHAD methodology, the critical assessment of
its constituent binary and ternary sub-systems, and the experimental techniques used to gather
the necessary thermodynamic data.

The CALPHAD Modeling Approach

The CALPHAD method is a computational approach used to model and predict phase
equilibria and thermodynamic properties in multicomponent systems.[6] It involves developing
mathematical models that describe the Gibbs free energy of each phase as a function of
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temperature, pressure, and composition.[6] A thermodynamic database is constructed by
evaluating and optimizing model parameters against available experimental data from the
constituent lower-order systems (i.e., binary and ternary systems).[5][7] This database can then
be used to predict the behavior of higher-order multicomponent systems.[5]

The logical workflow of the CALPHAD methodology is illustrated below. It begins with gathering
experimental data and selecting appropriate thermodynamic models. The parameters of these
models are then optimized for the binary and ternary subsystems before being combined to
create a comprehensive thermodynamic database for the quaternary system.

Data & Model Foundation

Experimental Data Thermodynamic Models

(DTA/DSC, EMF, XRD) (e.g., Redlich-Kister)

Input

System Assessme

Binary System Assessment
(e.g., Cu-Sn, Sn-Sh)

Ternary System Assessment
(e.g., Cu-Pb-Sn)

Database &|Application

Quaternary Thermodynamic
Database (Sh-Cu-Pb-Sn)

Usage

A\

Calculation of Properties
(Phase Diagrams, Solidification)

Click to download full resolution via product page

Caption: Logical workflow of the CALPHAD method for multicomponent systems.

Thermodynamic Descriptions of Key Sub-systems
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A reliable thermodynamic description of the Sb-Cu-Pb-Sn quaternary system depends on
accurate models for its constituent binary and ternary systems. The Gibbs energy of solution
phases (like liquid, fcc, bcc) is typically described by the Redlich-Kister-Muggianu polynomial,
while intermetallic compounds are often treated as stoichiometric phases.[8]

Binary Systems

Sn-Sb System: This system is a critical base for many lead-free solders.[4] Its phase diagram
features a eutectic reaction and the formation of an intermetallic compound, SbSn.[9] The
system has been studied using various techniques, including Differential Thermal Analysis
(DTA) and Electromotive Force (EMF) measurements to determine phase transition
temperatures and thermodynamic activities.[9][10]

Table 1: Experimental Invariant Reaction Temperatures in the Sn-Sb System

Reaction Temperature (K) Source
L + Sb3Sna -~ bct(Sn) 516 [10]
L + SbSn < ShsSna 598 [10]

| L+ rhom(Sb) ~ ShSn | 695 |[10] |

Cu-Sn System: This is a fundamental system in electronics for soldering and bronze alloys. It is
characterized by several intermetallic compounds, including CusSns and CusSn, which are
crucial in solder joint interfaces.[8][11] Thermodynamic assessments have been carried out
using the CALPHAD method, modeling the Gibbs energies of individual phases.[12]

Cu-Pb System: This system exhibits a monotectic reaction and has a significant miscibility gap
in the liquid phase.[12] Despite both metals having an fcc structure, they are largely immiscible
in the solid state due to a large difference in atomic radii.[12] Thermodynamic parameters are
optimized using experimental phase equilibrium and activity data.[12]

Pb-Sn System: As the basis for traditional solders, this system has been extensively studied. Its
thermodynamic description is well-established and serves as a reference for developing lead-

free alternatives.[13]
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Ternary Systems

Cu-Pb-Sn System: A thermodynamic description of this system has been developed by
combining the models of its constituent binaries.[12] The parameters for the ternary system are
optimized using experimental data, such as lead activity measurements.[12] The description is
essential for understanding the properties of lead-containing copper alloys.[14]

Cu-Sb-Sn System: This system is important for high-temperature lead-free solders.[15] The
thermodynamic properties of the liquid phase have been determined using solid-oxide galvanic
cells (an EMF method) at temperatures between 998 K and 1223 K.[15][16] The activity of tin
was measured along several compositional sections, and the data was used to describe the
liquid phase with the Redlich—Kister—Muggianu formula.[15]

Table 2: Interaction Parameters for Liquid Cu-Sb-Sn at 1273 K

Parameter Value (J/mol) Source
OL(Cu,Sb) -16045 [15]
1| (Cu,Sb) +3317 [15]
°L(Cu,Sn) -29705 [15]
1L(Cu,Sn) -11037 [15]
°L(Sh,Sn) -2669 [15]
1L (Sb,Sn) +238 [15]
°L(Cu,Sbh,Sn) -15000 [15]

Note: Parameters are from a Redlich-Kister-Muggianu model fit.

Experimental Protocols for Thermodynamic Data
Acquisition

The accuracy of any CALPHAD database is contingent on the quality of the experimental data
used for parameter optimization. Key experimental techniques include thermal analysis,
electromotive force measurements, and microstructural analysis.
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Caption: General experimental workflow for alloy characterization.

Differential Thermal Analysis (DTA) /I Differential
Scanning Calorimetry (DSC)

DTA and DSC are used to measure phase transition temperatures (e.g., solidus, liquidus,
eutectic) and enthalpies of transformation.

Methodology:

o Sample Preparation: High-purity metals (e.g., 99.99% or higher) are weighed to the desired
composition. The mixture is placed in a crucible (e.g., alumina, silica) and often sealed under
vacuum to prevent oxidation. The alloy is melted, homogenized, and slowly cooled to ensure
a uniform composition.
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o Measurement: A small sample of the prepared alloy and an inert reference material are
heated or cooled at a controlled rate in the DTA/DSC instrument.

o Data Acquisition: The instrument records the temperature difference between the sample
and the reference. Exothermic or endothermic events (phase transitions) in the sample
appear as peaks on the resulting curve.

e Analysis: The onset temperature of a peak is used to determine the transition temperature.
The area under the peak is proportional to the enthalpy of the transformation. The Al-Sb—Sn
ternary system, for example, was studied by measuring vertical cross-sections using DSC.
[17]

Electromotive Force (EMF) Measurement

The EMF method is a highly accurate technique for determining the chemical potential and
thermodynamic activity of a component in an alloy.[9]

Methodology:

o Cell Construction: A galvanic cell is constructed using a solid-oxide electrolyte, typically
yttria-stabilized zirconia (YSZ). The cell setup can be represented as: Alloy(A-B), Oxide(A) |
YSZ | Reference Electrode. For the Cu-Sh-Sn system, a cell like Cu-Sb-Sn, SnO2z | YSZ |
NiO, Ni was used to measure the activity of tin.[15]

o Sample Preparation: The alloy electrode is prepared from high-purity metals, melted, and
homogenized. It is placed in contact with the electrolyte and a pure oxide of the component
whose activity is being measured (e.g., SnO:z for Sn).

o Measurement: The cell is placed in a furnace at a constant, controlled temperature. The
potential difference (EMF) between the alloy electrode and the reference electrode is
measured using a high-impedance voltmeter. Measurements are taken over a range of
temperatures.[16]

e Analysis: The activity of the component is calculated from the measured EMF using the
Nernst equation. This provides direct, high-quality data for optimizing Gibbs energy models.

[9]
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Microstructural and Phase Analysis

To confirm the phases present at different temperatures and compositions, samples are
analyzed using techniques like X-Ray Diffraction (XRD), Scanning Electron Microscopy (SEM),
and Energy Dispersive X-ray Spectroscopy (EDX).

Methodology:

o Sample Preparation: Alloys are annealed at specific temperatures for an extended period to
reach equilibrium and then rapidly quenched to preserve the high-temperature
microstructure.

e Analysis:

o XRD: Performed on powdered or solid samples to identify the crystal structures of the
phases present.

o SEM-EDX: Used to visualize the microstructure (e.g., phase morphology, grain size). EDX
provides a quantitative chemical analysis of the composition of each phase.

o Application: This information is critical for validating the calculated phase diagrams. For
instance, investigations into the Cu-Sb binary system used XRD and SEM-EDX to resolve
uncertainties regarding its high-temperature phases.[3][18]

Conclusion

The thermodynamic modeling of the antimony-copper-lead-tin system is a complex undertaking
that relies on the systematic and rigorous assessment of its lower-order sub-systems. The
CALPHAD methodology provides the essential framework for this work, integrating robust
thermodynamic models with high-quality experimental data obtained from techniques such as
DTA/DSC, EMF, and SEM-EDX. While comprehensive thermodynamic descriptions exist for
many of the constituent binary and key ternary systems, the full quaternary database relies on
extrapolation and requires further experimental validation. Continued efforts in this area are
vital for the computational design of new, reliable, and environmentally friendly materials for
soldering and other high-technology applications.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12673181#thermodynamic-modeling-of-the-
antimony-copper-lead-tin-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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